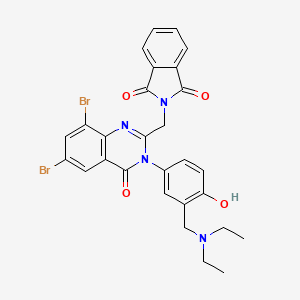
4'-(1,2,2-Triphenylvinyl)biphenyl-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine is a compound known for its unique photophysical properties, particularly its aggregation-induced emission (AIE). This compound is a derivative of tetraphenylethylene, which is widely studied for its luminescent properties. It is used in various applications, including organic light-emitting diodes (OLEDs) and photodynamic therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine typically involves a Suzuki coupling reaction. This reaction is carried out between a boronic acid derivative and a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is performed under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced amines and other reduced derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine has a wide range of scientific research applications:
Chemistry: Used as a luminogen in the design of electroluminescence devices and OLEDs.
Biology: Employed in bio-imaging due to its luminescent properties.
Industry: Applied in the development of photo-patterning materials and molecular switches.
Mécanisme D'action
The mechanism of action of 4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine involves its aggregation-induced emission (AIE) properties. When the compound aggregates, its intramolecular rotations are restricted, leading to enhanced fluorescence. This property is exploited in various applications, including OLEDs and bio-imaging . In photodynamic therapy, the compound generates reactive oxygen species upon irradiation, which induces cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetraphenylethylene: Known for its AIE properties and used in similar applications.
4-(1,2,2-Triphenylethenyl)benzaldehyde: Another derivative with luminescent properties.
B-[4-(1,2,2-Triphenylethenyl)phenyl]boronic acid: Used in Suzuki coupling reactions.
Uniqueness
4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine stands out due to its specific structural configuration, which enhances its AIE properties. This makes it particularly effective in applications requiring high luminescence and stability, such as OLEDs and photodynamic therapy.
Propriétés
Formule moléculaire |
C32H25N |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
4-[4-(1,2,2-triphenylethenyl)phenyl]aniline |
InChI |
InChI=1S/C32H25N/c33-30-22-20-25(21-23-30)24-16-18-29(19-17-24)32(28-14-8-3-9-15-28)31(26-10-4-1-5-11-26)27-12-6-2-7-13-27/h1-23H,33H2 |
Clé InChI |
QKGNHYLKMFYEGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


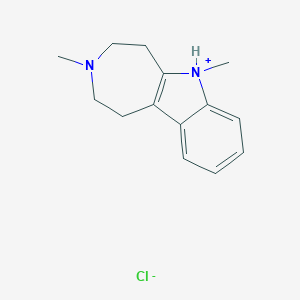
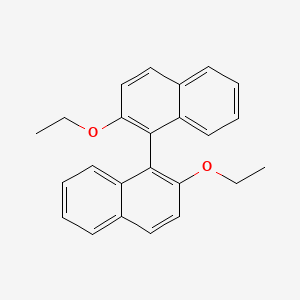

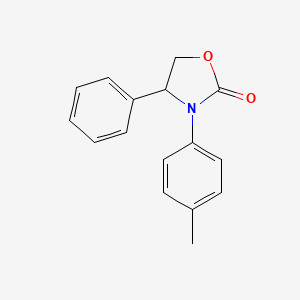
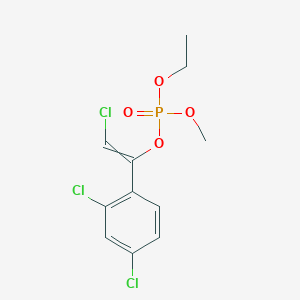

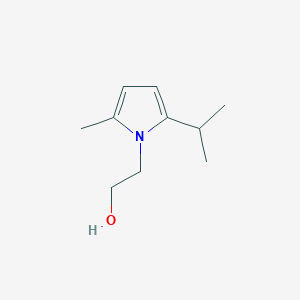
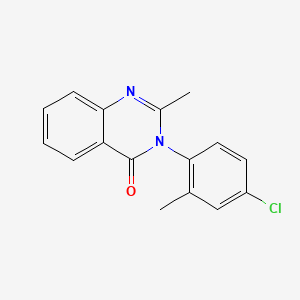

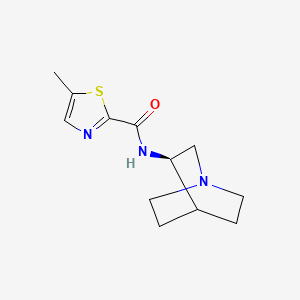

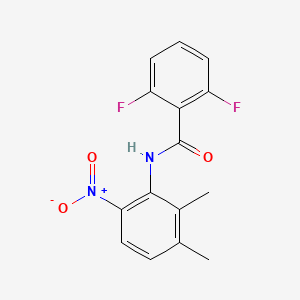
![1,2,3,3a,8,8a-Hexahydro-3a,8-dimethyl-pyrrolo[2,3-b]indole](/img/structure/B13739261.png)
